2-Fluoro-5-iodo-N,N-dimethylbenzamide
Overview
Description
2-Fluoro-5-iodo-N,N-dimethylbenzamide is a chemical compound characterized by the presence of a fluorine atom, an iodine atom, and two methyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-iodo-N,N-dimethylbenzamide typically involves the following steps:
Benzamide Formation: Starting with benzene, the compound undergoes nitration to form nitrobenzene, which is then reduced to aniline. The aniline is acylated to form benzamide.
Halogenation: The benzamide is then subjected to halogenation reactions to introduce fluorine and iodine atoms at the 2 and 5 positions, respectively.
Methylation: Finally, the benzamide undergoes methylation to introduce the N,N-dimethyl groups.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-iodo-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.
Reduction: The fluorine atom can be reduced to form fluorine-containing derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the fluorine and iodine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium iodide or sodium fluoride are used, often in the presence of a polar solvent.
Major Products Formed:
Oxidation Products: Iodine-containing derivatives such as iodoarenes.
Reduction Products: Fluorine-containing derivatives such as fluoroarenes.
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-iodo-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to understand the role of halogenated compounds in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Fluoro-5-iodo-N,N-dimethylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
2-Fluoro-5-iodo-N,N-dimethylbenzamide is unique due to its combination of fluorine and iodine atoms on the benzamide core. Similar compounds include:
2-Fluoro-N,N-dimethylbenzamide: Lacks the iodine atom.
5-Iodo-N,N-dimethylbenzamide: Lacks the fluorine atom.
2-Fluoro-5-iodobenzamide: Lacks the N,N-dimethyl groups.
Properties
IUPAC Name |
2-fluoro-5-iodo-N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FINO/c1-12(2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEGDJHNDGQLTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001286756 | |
Record name | 2-Fluoro-5-iodo-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001286756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866683-82-1 | |
Record name | 2-Fluoro-5-iodo-N,N-dimethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866683-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-5-iodo-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001286756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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